molecular formula C20H17BrN2O4S B10899601 5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B10899601
M. Wt: 461.3 g/mol
InChI Key: UCLLXQJVMPOVFN-UHFFFAOYSA-N
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Description

5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated aromatic ring, methoxy and benzyl ether substituents, and a thioxodihydropyrimidinedione core.

Preparation Methods

The synthesis of 5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multiple steps, including the formation of the aromatic ring, introduction of the bromine and methoxy groups, and the construction of the thioxodihydropyrimidinedione core. Common synthetic routes may include:

    Aromatic Ring Formation: The aromatic ring can be synthesized through various methods such as Friedel-Crafts alkylation or acylation.

    Bromination and Methoxylation:

    Thioxodihydropyrimidinedione Core Construction: This step may involve the condensation of appropriate precursors under specific conditions to form the desired core structure.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have biological activity and can be studied for its effects on biological systems.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 5-({3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE include:

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Shares the brominated and methoxylated aromatic ring but lacks the thioxodihydropyrimidinedione core.

  • **3-Bromo-5-methoxy-4-(pentyloxy

Properties

Molecular Formula

C20H17BrN2O4S

Molecular Weight

461.3 g/mol

IUPAC Name

5-[[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C20H17BrN2O4S/c1-11-5-3-4-6-13(11)10-27-17-15(21)8-12(9-16(17)26-2)7-14-18(24)22-20(28)23-19(14)25/h3-9H,10H2,1-2H3,(H2,22,23,24,25,28)

InChI Key

UCLLXQJVMPOVFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=C3C(=O)NC(=S)NC3=O)OC

Origin of Product

United States

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